LogP Differentiation and Lipophilicity Balance
N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine exhibits a calculated logP of 0.88, which lies between the primary amine analog (logP = -0.41) and the N,N-dimethyl analog (logP = 0.44) . This intermediate value suggests a balanced lipophilic-hydrophilic character that can facilitate passive membrane permeation while avoiding the excessive hydrophobicity that often leads to poor aqueous solubility and promiscuous binding.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.88 (XLogP3) |
| Comparator Or Baseline | 2-(1H-pyrazol-1-yl)ethanamine (primary amine): LogP = -0.41; N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine: LogP = 0.44 |
| Quantified Difference | ΔLogP ≈ +1.29 vs. primary amine; ΔLogP ≈ +0.44 vs. N,N-dimethyl analog |
| Conditions | Calculated values from ChemSrc and Chem960 databases; consistent across XLogP3 algorithm |
Why This Matters
Procurement of the N-ethyl analog rather than the primary amine provides a >1 log-unit shift in lipophilicity without requiring additional synthetic modification, enabling more efficient SAR exploration for central nervous system or intracellular targets.
